molecular formula C14H22N2O2 B13137144 tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate

tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate

Cat. No.: B13137144
M. Wt: 250.34 g/mol
InChI Key: QXWVQIHTNSZNGQ-UHFFFAOYSA-N
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Description

tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate is an organic compound that features a tert-butyl group, an aminomethyl group, and a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(aminomethyl)-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-4-methylphenyl]methyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17)

InChI Key

QXWVQIHTNSZNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)CN

Origin of Product

United States

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